BenchChemオンラインストアへようこそ!

1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide

Physicochemical property benchmarking Lipophilicity profiling Medicinal chemistry design

1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide (CAS 1052631-83-0, molecular formula C15H15N5O3S2, MW 377.44 g/mol) is a synthetic small molecule featuring a 1,3-dimethylpyrazole core linked via a 4-carboxamide bridge to a phenyl ring substituted with a thiazol-2-ylsulfamoyl group. The compound belongs to the aryl sulfamoyl class, a pharmacophore associated with inhibition of carbonic anhydrase isoforms and, in certain contexts, voltage-gated sodium channels.

Molecular Formula C15H15N5O3S2
Molecular Weight 377.44
CAS No. 1052631-83-0
Cat. No. B2640047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide
CAS1052631-83-0
Molecular FormulaC15H15N5O3S2
Molecular Weight377.44
Structural Identifiers
SMILESCC1=NN(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C
InChIInChI=1S/C15H15N5O3S2/c1-10-13(9-20(2)18-10)14(21)17-11-3-5-12(6-4-11)25(22,23)19-15-16-7-8-24-15/h3-9H,1-2H3,(H,16,19)(H,17,21)
InChIKeyOYFWNQGIPWJWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide (CAS 1052631-83-0): A Sulfamoyl-Thiazole Pyrazole Carboxamide for Targeted Research


1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide (CAS 1052631-83-0, molecular formula C15H15N5O3S2, MW 377.44 g/mol) is a synthetic small molecule featuring a 1,3-dimethylpyrazole core linked via a 4-carboxamide bridge to a phenyl ring substituted with a thiazol-2-ylsulfamoyl group [1]. The compound belongs to the aryl sulfamoyl class, a pharmacophore associated with inhibition of carbonic anhydrase isoforms and, in certain contexts, voltage-gated sodium channels . Despite its presence in commercial screening libraries, peer-reviewed primary literature directly characterizing the biological activity of this specific compound is extremely limited, positioning it primarily as a research tool for target identification and structure-activity relationship (SAR) exploration rather than a validated probe.

Why Generic Substitution of 1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide Carries Scientific Risk


The unique combination of a 1,3-dimethylpyrazole core, a 4-carboxamide linker, and a terminal thiazol-2-ylsulfamoyl moiety creates a distinct pharmacophoric profile that cannot be replicated by generic sulfonamide analogs [1]. The thiazol-2-ylsulfamoyl group is a critical determinant of target engagement; subtle modifications at this position are known to drastically alter potency and selectivity across carbonic anhydrase isoforms and ion channels . Furthermore, the 1,3-dimethyl substitution pattern on the pyrazole ring modulates both lipophilicity (cLogP ≈ 1.4) and hydrogen-bond donor/acceptor capacity (HBD = 2, HBA = 7) [1], parameters that directly influence membrane permeability and off-target binding. Therefore, substituting this compound with a closely related pyrazole carboxamide or a simpler benzenesulfonamide without empirical validation risks misleading biological readouts and irreproducible SAR conclusions.

Quantitative Differentiation Evidence for 1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide Relative to Structural Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Closest Benzenesulfonamide Analogs

The target compound possesses a calculated partition coefficient (cLogP) of 1.4, placing it in an intermediate lipophilicity range distinct from more hydrophilic benzenesulfonamides (e.g., acetazolamide, cLogP = -0.26) and significantly more lipophilic thiazolylsulfamoyl analogs such as ICA-121431 (cLogP ≈ 4.2) [1][2]. This intermediate cLogP, combined with 2 hydrogen-bond donors and 7 acceptors, predicts balanced aqueous solubility and passive membrane permeability, a profile often sought for intracellular target engagement with reduced nonspecific binding [1].

Physicochemical property benchmarking Lipophilicity profiling Medicinal chemistry design

Structural Topology Differentiation: 1,3-Dimethylpyrazole vs. 1-Phenylpyrazole Core in Thiazolylsulfamoyl Series

The target compound features a 1,3-dimethylpyrazole core linked via a 4-carboxamide, in contrast to the 1-phenylpyrazole-3-carboxamide scaffold prevalent in published analgesic/anti-inflammatory sulfamoyl series, such as 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides [1][2]. The 1,3-dimethyl substitution eliminates the rotational freedom and potential metabolic liability of the N-phenyl group, while the 4-carboxamide (vs. 3-carboxamide) regioisomerism alters the vector angle of the terminal sulfamoyl pharmacophore relative to the pyrazole core. These topological differences are predicted to yield distinct binding poses and isoform selectivity profiles when engaging zinc-containing enzymes or allosteric pockets.

Pyrazole scaffold comparison SAR exploration Core hopping strategies

Structural Alert Evaluation: Absence of Primary Sulfonamide vs. Carbonic Anhydrase Inhibitor Pharmacophore Benchmark

Classical aryl sulfonamide carbonic anhydrase inhibitors (CAIs) such as acetazolamide contain a primary sulfonamide (-SO₂NH₂) group that directly coordinates the catalytic zinc ion. The target compound instead contains a secondary sulfamoyl group (-SO₂NH-thiazol-2-yl), where the sulfonamide nitrogen is substituted with a thiazole ring [1]. This substitution abolishes the possibility of direct, canonical zinc coordination via the sulfonamide anion, as demonstrated by the structurally analogous ICA-121431 series, which shows no CA inhibition despite containing the thiazol-2-ylsulfamoyl phenyl group . This represents a critical functional differentiation: the target compound is predicted to lack the pan-CA inhibitory activity common to primary sulfonamides, potentially reducing pH-mediated off-target effects in cellular assays while retaining the sulfamoyl group's hydrogen-bonding capacity for alternative target engagement.

Carbonic anhydrase inhibitor design Zinc-binding group analysis Isoform selectivity profiling

Molecular Topology and Solubility Parameter Differentiation vs. SDH-Inhibiting Pyrazole-Thiazole Carboxamides

The target compound is structurally distinct from the pyrazole carboxamide thiazole derivatives developed as succinate dehydrogenase (SDH) inhibitors for agricultural fungicide applications [1]. In the SDH inhibitor series, the thiazole ring is directly linked to the pyrazole carboxamide, whereas the target compound interposes a phenylsulfamoyl spacer between the pyrazole carboxamide and the thiazole ring [2]. This extended linker increases the topological polar surface area (TPSA = 143 Ų vs. typically <120 Ų for direct-linked SDH inhibitors) and introduces an additional hydrogen-bond donor, which collectively predict reduced passive membrane permeability across fungal cell walls and altered subcellular distribution. This structural divergence renders the target compound unsuitable as a direct SDH inhibitor surrogate and positions it for distinct biological applications.

Succinate dehydrogenase inhibitor Agrochemical analog comparison Solubility and permeability profiling

Optimal Research and Procurement Scenarios for 1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide


Chemical Probe for Profiling Non-Classical Carbonic Anhydrase or Sodium Channel Pharmacology in Mammalian Cells

Given the secondary sulfamoyl pharmacophore that distinguishes this compound from primary sulfonamide CA inhibitors [1], it is a candidate for profiling CA-independent mechanisms mediated by the thiazol-2-ylsulfamoyl scaffold. Researchers studying Nav1.1/Nav1.3 sodium channel biology may employ this compound alongside ICA-121431 to explore structure-selectivity relationships within the thiazolylsulfamoyl chemotype. The intermediate cLogP (1.4) and moderate TPSA (143 Ų) predict adequate cell permeability for intracellular target engagement, though empirical validation via patch-clamp electrophysiology or FLIPR assays is required [2].

SAR Expansion in Pyrazole Carboxamide Library Design for Kinase or Enzyme Target Hopping

The 1,3-dimethylpyrazole-4-carboxamide core is underrepresented in published sulfamoyl libraries relative to the 1-phenylpyrazole-3-carboxamide scaffold [1]. Procurement of this compound enables systematic SAR exploration of regioisomeric carboxamide positioning (4-carboxamide vs. 3-carboxamide) and N-substitution effects (dimethyl vs. phenyl) on target binding and selectivity. This is particularly relevant for laboratories engaged in scaffold-hopping campaigns targeting kinases, where pyrazole carboxamides have demonstrated utility as hinge-binding motifs.

Negative Control Compound for Primary Sulfonamide Carbonic Anhydrase Inhibitor Studies

The absence of an unsubstituted sulfonamide (-SO₂NH₂) group precludes canonical zinc coordination, as established by the ICA-121431 precedent [1]. Consequently, this compound may serve as a structurally matched negative control in CA inhibition assays, enabling researchers to distinguish between CA-dependent and CA-independent effects of sulfamoyl-containing test articles. This application requires co-testing with a validated CA inhibitor (e.g., acetazolamide) to confirm the expected lack of activity under identical assay conditions [2].

In Silico Docking and Pharmacophore Modeling of Thiazolylsulfamoyl Ligand-Receptor Interactions

The well-defined 3D geometry, moderate flexibility (5 rotatable bonds), and balanced pharmacophoric features (HBD = 2, HBA = 7, TPSA = 143 Ų) make this compound suitable for computational modeling studies [1]. Researchers can employ this structure as a template for virtual screening campaigns or molecular dynamics simulations aimed at identifying novel targets for the thiazol-2-ylsulfamoyl chemotype, particularly in the context of allosteric pocket identification or protein-protein interaction disruption.

Quote Request

Request a Quote for 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.